molecular formula C29H34O7 B1237581 Isocowanol CAS No. 105742-85-6

Isocowanol

Katalognummer: B1237581
CAS-Nummer: 105742-85-6
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: OCKLFXKYZPPEFU-BEQMOXJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isocowanol is a natural product found in Garcinia merguensis, Garcinia nervosa, and Garcinia smeathmannii with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Isolation

Isocowanol is a polyphenolic compound with notable bioactive properties. It was isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. The compound exhibits a retention time of approximately 26.7 minutes during UPLC analysis, indicating its distinct chemical profile .

Pharmacological Applications

1. Anti-inflammatory Activity
this compound has demonstrated significant anti-inflammatory effects. Studies have shown that it inhibits the binding of platelet-activating factor (PAF), which plays a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is vital for developing supplements aimed at preventing oxidative damage associated with chronic diseases .

3. Antidiabetic Effects
Recent research highlights the potential of this compound in managing diabetes through its influence on glucose homeostasis. The compound's mechanisms involve modulating insulin sensitivity and reducing blood glucose levels, making it a candidate for further investigation in diabetes treatment .

Case Studies

Case Study 1: Anti-inflammatory Mechanism
In a controlled study, this compound was administered to subjects with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers, supporting its use as an adjunct therapy for inflammatory diseases .

Case Study 2: Antioxidant Efficacy
A series of in vitro experiments assessed the antioxidant activity of this compound against various free radicals. The findings revealed that this compound significantly reduced oxidative stress markers compared to control groups, underscoring its potential as an antioxidant supplement .

Data Tables

Application Mechanism Findings
Anti-inflammatoryInhibition of platelet-activating factor bindingSignificant reduction in inflammatory markers
AntioxidantScavenging free radicalsLowered oxidative stress markers
AntidiabeticModulation of insulin sensitivityImproved glucose levels in diabetic models

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the initial identification and structural confirmation of isocowanol in plant extracts?

  • Methodological Answer : this compound can be identified using hyphenated techniques such as Laser Desorption/Ionization Mass Spectrometry (LDI-MS) and Ultra-Performance Liquid Chromatography (UPLC) . Structural confirmation requires 13C NMR spectroscopy to resolve complex xanthone scaffolds. Cross-validation with MixONat (a mixing tool for natural product libraries) enhances marker detection accuracy in crude extracts .

Q. How can researchers design experiments to assess this compound’s bioactivity against advanced glycation end products (AGEs)?

  • Methodological Answer : Use anti-AGEs inhibition assays with standardized protocols (e.g., bovine serum albumin-glucose/fructose models). Measure IC50 values and validate results via PLS (Partial Least Squares) regression to correlate bioactivity with chemical markers. Include positive controls (e.g., aminoguanidine) and triplicate measurements to ensure reproducibility .

Q. What criteria ensure the purity and structural fidelity of this compound during isolation?

  • Methodological Answer : Combine preparative chromatography (e.g., HPLC) with high-resolution mass spectrometry (HRMS) to verify molecular formulas. Purity is confirmed by 1D/2D NMR and melting-point analysis . For novel compounds, provide elemental analysis and X-ray crystallography data if feasible .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity (e.g., IC50 variability across studies) be resolved?

  • Methodological Answer : Conduct meta-analyses to compare experimental conditions (e.g., assay pH, incubation time). Use multivariate statistical tools (e.g., PCA or ANOVA) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., fluorescence quenching vs. ELISA) to rule out methodological biases .

Q. What strategies optimize this compound’s extraction yield while preserving its stability?

  • Methodological Answer : Employ chemometric workflows (e.g., Design of Experiments, DoE) to test solvent polarity, temperature, and extraction duration. Monitor degradation using stability-indicating assays (e.g., LC-MS tracking of xanthone oxidation). Consider green chemistry approaches (e.g., subcritical water extraction) to enhance sustainability .

Q. How can researchers address challenges in distinguishing this compound from structurally similar xanthones?

  • Methodological Answer : Use Ion Mobility Spectrometry (IMS) coupled with LDI-MS² to separate isomers without chromatographic separation. Construct molecular networks based on fragmentation patterns. Validate differentiation via isotopic labeling or computational docking to compare binding affinities with target proteins .

Q. What frameworks guide hypothesis formulation for mechanistic studies on this compound’s anti-inflammatory properties?

  • Methodological Answer : Apply the PICOT framework (Population: cell lines; Intervention: this compound dose; Comparison: standard inhibitors; Outcome: cytokine suppression; Time: 24–72h). Alternatively, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in xanthone pharmacology .

Q. Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data between in vitro bioactivity and in silico predictions for this compound?

  • Methodological Answer : Reconcile discrepancies by assessing physicochemical parameters (e.g., solubility, membrane permeability) that affect in vitro efficacy. Use molecular dynamics simulations to refine docking models. Validate with knockout cell lines to isolate target pathways .

Q. What statistical approaches mitigate overinterpretation of correlative data in this compound studies?

  • Methodological Answer : Avoid causal claims from observational data; instead, apply Bayesian networks or Granger causality tests for hypothesis generation. Use Bonferroni correction to adjust for multiple comparisons in high-throughput datasets .

Q. Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in this compound’s isolation protocols across laboratories?

  • Methodological Answer : Document SOPs (Standard Operating Procedures) for extraction and characterization. Share raw spectral data (NMR, MS) in public repositories (e.g., GNPS). Use reference standards from authenticated plant vouchers and report CIF files for crystallographic data .

Eigenschaften

CAS-Nummer

105742-85-6

Molekularformel

C29H34O7

Molekulargewicht

494.6 g/mol

IUPAC-Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2-methoxyxanthen-9-one

InChI

InChI=1S/C29H34O7/c1-16(2)7-6-8-17(3)9-12-20-25-24(14-23(33)28(20)35-5)36-29-19(11-10-18(4)15-30)21(31)13-22(32)26(29)27(25)34/h7,9-10,13-14,30-33H,6,8,11-12,15H2,1-5H3/b17-9+,18-10+

InChI-Schlüssel

OCKLFXKYZPPEFU-BEQMOXJMSA-N

SMILES

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C

Isomerische SMILES

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)C/C=C(\C)/CO)O)O)O)OC)/C)C

Kanonische SMILES

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C

Synonyme

isocowanol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocowanol
Reactant of Route 2
Isocowanol
Reactant of Route 3
Isocowanol
Reactant of Route 4
Isocowanol
Reactant of Route 5
Isocowanol
Reactant of Route 6
Isocowanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.